
2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone
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Overview
Description
2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO It is characterized by the presence of a benzophenone core substituted with dimethyl and pyrrolidinomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and yield. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as the proper handling and disposal of chemical waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Scientific Research Applications
2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-4’-pyrrolidinomethyl benzophenone
- 2,4-Dimethyl-4’-morpholinomethyl benzophenone
- 2,4-Dimethyl-4’-piperidinomethyl benzophenone
Uniqueness
2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEERZCKFXKOZSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642747 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-44-8 |
Source
|
Record name | (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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